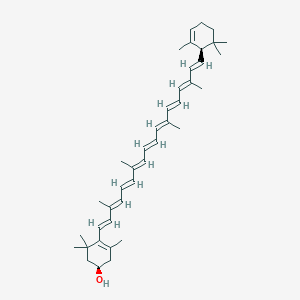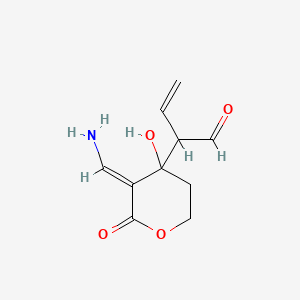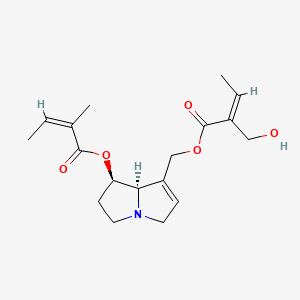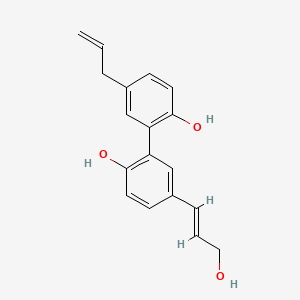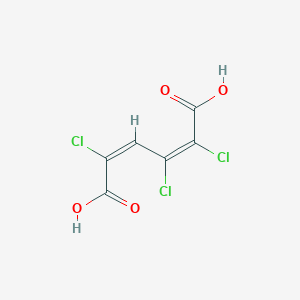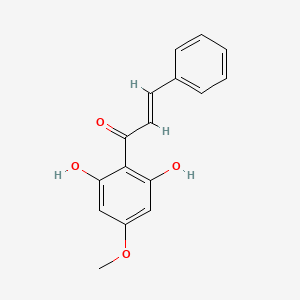
Pinostrobin chalcone
Übersicht
Beschreibung
Pinostrobin chalcone is a naturally occurring flavonoid compound found in various plants, particularly in the rhizomes of Boesenbergia rotunda, commonly known as fingerroot. It belongs to the chalcone family, which is characterized by the presence of an α,β-unsaturated ketone group. This compound has garnered significant interest due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pinostrobin chalcone can be synthesized through various methods, with the Claisen-Schmidt condensation being one of the most common approaches. This reaction involves the condensation of an acetophenone derivative with a benzaldehyde derivative in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions . The reaction typically proceeds as follows:
- Dissolve the acetophenone derivative and benzaldehyde derivative in ethanol.
- Add a catalytic amount of sodium hydroxide or potassium hydroxide.
- Reflux the mixture for several hours.
- Cool the reaction mixture and neutralize with dilute hydrochloric acid.
- Filter the precipitated product and recrystallize from ethanol to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from natural sources, such as the rhizomes of Boesenbergia rotunda. The extraction process typically includes the following steps:
- Grinding the plant material to a fine powder.
- Extracting the powdered material with a suitable solvent, such as ethanol or methanol, using techniques like Soxhlet extraction or maceration.
- Concentrating the extract under reduced pressure.
- Purifying the compound using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Pinostrobin chalcone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding flavonoid derivatives.
Reduction: Reduction of this compound can yield dihydrochalcone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogens (chlorine, bromine) in the presence of a catalyst; nitration using nitric acid and sulfuric acid; sulfonation using sulfuric acid.
Major Products Formed
Oxidation: Flavonoid derivatives with additional hydroxyl or carbonyl groups.
Reduction: Dihydrochalcone derivatives.
Substitution: Halogenated, nitrated, or sulfonated chalcone derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Pinostrobin chalcone exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: This compound inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Anticancer Activity: This compound induces apoptosis in cancer cells by modulating signaling pathways, such as the PI3K/Akt and MAPK pathways.
Vergleich Mit ähnlichen Verbindungen
Pinostrobin chalcone can be compared with other similar compounds, such as pinostrobin, pinocembrin chalcone, and pinocembrin:
Pinocembrin Chalcone: Another chalcone derivative with comparable biological activities but may exhibit different potency and selectivity.
Pinocembrin: A flavanone with a similar pharmacological profile but differs in its chemical structure and specific biological activities.
This compound stands out due to its unique combination of biological activities and its potential for further chemical modifications to enhance its therapeutic properties.
Eigenschaften
CAS-Nummer |
77129-49-8 |
|---|---|
Molekularformel |
C16H14O4 |
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H14O4/c1-20-12-9-14(18)16(15(19)10-12)13(17)8-7-11-5-3-2-4-6-11/h2-10,18-19H,1H3 |
InChI-Schlüssel |
CUGDOWNTXKLQMD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C(=C1)O)C(=O)C=CC2=CC=CC=C2)O |
Isomerische SMILES |
COC1=CC(=C(C(=C1)O)C(=O)/C=C/C2=CC=CC=C2)O |
Kanonische SMILES |
COC1=CC(=C(C(=C1)O)C(=O)C=CC2=CC=CC=C2)O |
melting_point |
163.5 - 164.5 °C |
Key on ui other cas no. |
77129-49-8 18956-15-5 |
Physikalische Beschreibung |
Solid |
Synonyme |
2',6'-dihydroxy-4'-methoxychalcone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


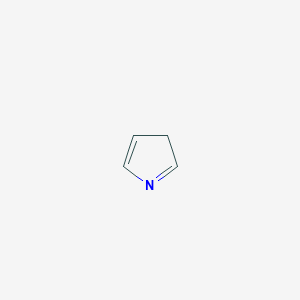
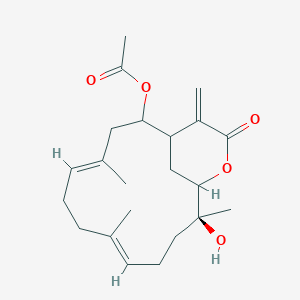
![2-methyl-N'-[(E)-(5-methylfuran-2-yl)methylidene]furan-3-carbohydrazide](/img/structure/B1232121.png)


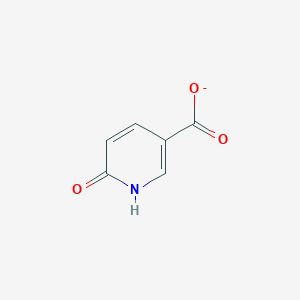
![1-[2-[(4-Pentoxyphenyl)methylthio]ethyl]-3-phenylthiourea](/img/structure/B1232128.png)
